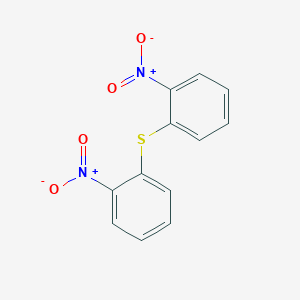

Benzene, 1,1'-thiobis[2-nitro-

Beschreibung

Contextualization within Nitrobenzene (B124822) and Aryl Sulfide (B99878) Chemistry

The chemistry of Benzene (B151609), 1,1'-thiobis[2-nitro- is deeply rooted in the fields of nitroaromatic compounds and diaryl sulfides. Nitrobenzenes are a class of compounds known for their versatile reactivity, often serving as precursors in the synthesis of anilines and other functionalized aromatic molecules through the reduction of the nitro group. sioc-journal.cn The presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr) reactions, a key principle in the synthesis of various derivatives. researchgate.net

Aryl sulfides, on the other hand, are characterized by the C-S-C linkage and are integral components in many pharmaceuticals and materials. nih.gov The synthesis of aryl sulfides often involves the coupling of aryl halides with thiols, a reaction that has been extensively studied and optimized using various transition metal catalysts. nih.gov The combination of both nitro and sulfide functionalities in bis(2-nitrophenyl) sulfide creates a molecule with a rich and complex reactivity profile, making it a valuable substrate for further chemical transformations.

Significance in Modern Chemical Synthesis and Materials Science

The significance of Benzene, 1,1'-thiobis[2-nitro- in modern chemical synthesis lies in its role as a versatile intermediate. It is used in the green synthetic preparation of diaryl thioethers through metal-free, DBU-based ionic liquid-catalyzed coupling reactions of aryl halides with carbon disulfide. chemicalbook.com The nitro groups can be readily reduced to amino groups, paving the way for the synthesis of a wide range of compounds, including diamines which are precursors to high-performance polymers like poly(arylene sulfide)s. sioc-journal.cnresearchgate.net

In the realm of materials science, aryl sulfides are known for their thermal stability and chemical resistance, making them suitable for high-performance applications. nih.gov The potential to synthesize novel polymers from monomers derived from bis(2-nitrophenyl) sulfide is an active area of research. These polymers could exhibit desirable properties for applications in electronics, aerospace, and other advanced technology sectors.

Overview of Research Trajectories on Bis(2-nitrophenyl) sulfide

Research on bis(2-nitrophenyl) sulfide has followed several key trajectories. A significant portion of the research focuses on its synthesis and the development of efficient synthetic methodologies. This includes exploring various reaction conditions and catalysts to improve yields and minimize byproducts. researchgate.net

Another major research avenue is the exploration of its reactivity, particularly the reduction of the nitro groups and the subsequent derivatization of the resulting amino compounds. sioc-journal.cnresearchgate.net The study of the reduction of nitroaromatics by sulfides is a well-established field, with mechanisms involving various sulfur species being investigated. researchgate.netnih.gov

Furthermore, there is growing interest in the potential applications of bis(2-nitrophenyl) sulfide as a building block for advanced materials. Researchers are investigating its use in the synthesis of novel polymers and other functional materials with tailored properties. researchgate.net The study of its electrochemical and photophysical properties is also an emerging area of interest, which could lead to applications in organic electronics and sensor technology. nih.gov

Table 2: Key Research Findings on Bis(2-nitrophenyl) sulfide and Related Compounds

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be synthesized via nucleophilic aromatic substitution (SNAr) reactions of nitroarenes. researchgate.net |

| Used in the green synthesis of diaryl thioethers. chemicalbook.com | |

| Reactivity | The nitro groups can be reduced to amino groups using various reducing agents, including sulfides. sioc-journal.cn |

| The reduction of nitrobenzene by sodium sulfide is an autocatalytic reaction. researchgate.net | |

| Materials Science | Serves as a potential monomer for the synthesis of high-performance polymers. researchgate.netnih.gov |

| Electrochemistry | Aromatic sulfides with nitro groups can undergo sulfur oxidation upon electrospray ionization. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVNAOIXKIIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327077 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22100-66-9 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1,1 Thiobis 2 Nitro

Established Synthetic Routes for Diaryl Sulfides with Nitro Substitution

The formation of diaryl sulfides, particularly those bearing electron-withdrawing groups like nitro substituents, can be achieved through several strategic approaches. These methods primarily involve the formation of a carbon-sulfur bond between two aryl rings.

Nucleophilic Substitution Reactions Involving Haloarenes and Sulfide (B99878) Sources

A prevalent method for synthesizing diaryl sulfides is through the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group, which facilitates the attack of a nucleophile. brainly.com

One of the most direct routes to "Benzene, 1,1'-thiobis[2-nitro-" involves the reaction of o-chloronitrobenzene with a sulfide source like sodium sulfide. In this reaction, the nitro group in the ortho position to the chlorine atom activates the aryl halide towards nucleophilic attack by the sulfide ion.

A common procedure involves heating o-chloronitrobenzene with sodium sulfide in a suitable solvent. orgsyn.orgresearchgate.net The reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide or sodium disulfide in 95% ethanol (B145695) resulted in the substitution of the chlorine atom by a sulfur anion, rather than the reduction of the nitro group. researchgate.net Another variation of this method involves the use of sodium disulfide, which can be prepared in situ from sodium sulfide and sulfur. orgsyn.org The reaction of o-chloronitrobenzene with an aqueous alkali disulfide solution in the presence of a phase-transfer catalyst and an organic solvent has also been reported. google.com

For instance, di-o-nitrophenyl disulfide has been prepared by reacting o-chloronitrobenzene in alcohol with sodium sulfide and sulfur. orgsyn.org The process typically involves dissolving crystalline sodium sulfide in ethanol, followed by the addition of sulfur to form sodium disulfide. A solution of o-chloronitrobenzene in ethanol is then added to the sodium disulfide solution. The resulting mixture is heated, and after cooling, the product is isolated by filtration. orgsyn.org Yields for this type of reaction can range from 58-66%. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| o-Chloronitrobenzene | Sodium Sulfide & Sulfur | Di-o-nitrophenyl disulfide | 58-66% | orgsyn.org |

| 2,5-Dimethoxy-4-chloronitrobenzene | Sodium Sulfide/Disulfide | 4,4'-Dinitro-2,2',5,5'-tetramethoxydiphenyl-sulfur/disulfide | - | researchgate.net |

| o-Chloronitrobenzene | Aqueous Alkali Disulfide | 2,2'-Dinitrodiphenyl sulfide | - | google.com |

The displacement of a halide from an activated aryl halide can also be achieved using thiolates. The reaction of nitroarenes with alkanethiols in the presence of cesium carbonate in dimethyl sulfoxide (B87167) at room temperature leads to the nucleophilic displacement of the nitro group with the alkylthio group. researchgate.net

In a related approach, 1-ethylthio-2-nitrobenzene was prepared by reacting 1-chloro-2-nitrobenzene (B146284) with ethanethiol (B150549) in the presence of sodium metal in isopropanol. rsc.org This method demonstrates the versatility of using different sulfur nucleophiles for the synthesis of nitro-substituted diaryl sulfides.

Furthermore, the reaction between dinitrobenzenes and aryl disulfide ions has been studied, leading to the formation of unsymmetrical diaryl monosulfides. rsc.org

Homocoupling Strategies of Substituted Arenesulfinates

An alternative to nucleophilic substitution is the homocoupling of arenesulfinates, which provides a direct route to symmetrical diaryl sulfides. mdpi.comnih.govresearchgate.net

Palladium catalysis has been effectively employed for the homocoupling of sodium arenesulfinates to produce symmetrical diaryl sulfides. mdpi.comnih.govresearchgate.net In a typical procedure, a sodium arylsulfinate is heated with a catalytic amount of palladium(II) acetate (B1210297) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). mdpi.comnih.gov This method has been shown to be effective for a variety of sodium benzenesulfinates, including those with electron-donating groups. mdpi.com The reaction is believed to proceed through a free-radical process. mdpi.comnih.gov

A plausible mechanism involves the formation of a thiyl radical, which can then couple to form the diaryl sulfide. mdpi.com Control experiments have shown that the presence of a radical scavenger inhibits the reaction, supporting the radical mechanism. mdpi.comnih.gov

| Substrate | Catalyst | Product | Reference |

| Sodium Arenesulfinates | Pd(OAc)₂ | Symmetrical Diaryl Sulfides | mdpi.comnih.govresearchgate.net |

In addition to palladium-catalyzed methods, reductive systems can also be used for the homocoupling of sodium arenesulfinates. For instance, the use of an iron/hydrochloric acid (Fe/HCl) system leads to the formation of symmetrical diaryl disulfides. mdpi.comnih.govresearchgate.net This highlights the selectivity that can be achieved by choosing different reaction systems. While this specific system yields disulfides, other reductive coupling systems have been reported for the synthesis of sulfides, though they may suffer from limitations such as substrate scope and the use of expensive reagents. mdpi.comnih.gov

Metal-Free Catalytic Approaches for Diaryl Thioether Synthesis

The development of environmentally friendly and cost-effective synthetic methods is a central theme in modern chemistry. In the context of diaryl thioether synthesis, significant strides have been made in developing metal-free catalytic systems to circumvent the drawbacks associated with traditional transition-metal-catalyzed reactions, such as the use of expensive and toxic metals (e.g., Pd, Cu, Ni) and the potential for metal contamination in the final product. rsc.org

One notable metal-free approach involves the use of ionic liquids (ILs) as both catalyst and solvent. rsc.orgrsc.org For instance, 1,8-diazabicyclo researchgate.netquora.comundec-7-enium acetate ([DBUH][OAc]) has been shown to be an effective catalyst for the synthesis of diaryl thioethers from aryl halides and carbon disulfide. rsc.orgrsc.org This method offers several advantages, including mild reaction conditions (e.g., 55 °C), high efficiency, and the ability to recycle the ionic liquid. rsc.orgrsc.org The reactions are often carried out under solvent-free conditions, further enhancing the green credentials of this approach. rsc.orgrsc.org

Another metal-free strategy for the formation of C-S bonds involves the acid-mediated coupling of thiols and thioethers with diaryliodonium salts. acs.org Furthermore, the synthesis of diarylmethyl thioethers has been achieved through a metal-free reductive elimination process between sulfonyl hydrazones and thiophenols, with potassium carbonate in dioxane being identified as the optimal reaction condition. bohrium.com These innovative metal-free methods provide viable alternatives for the synthesis of diaryl thioethers, including potentially Benzene (B151609), 1,1'-thiobis[2-nitro-], with improved environmental and economic profiles.

Synthesis of Precursors and Related Nitro-Aryl Compounds

The synthesis of Benzene, 1,1'-thiobis[2-nitro-] relies on the availability of suitably functionalized precursors, primarily nitro-aromatic compounds. The introduction of nitro groups onto an aromatic ring is a fundamental transformation in organic synthesis.

Nitration of Benzene and Nitrobenzene (B124822)

The nitration of benzene is a classic example of electrophilic aromatic substitution (EAS). numberanalytics.com This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". quora.comwikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukchemistrysteps.com The nitronium ion then attacks the benzene ring to form an arenium ion (sigma complex), which subsequently loses a proton to restore aromaticity and yield nitrobenzene. numberanalytics.com The reaction is exothermic (ΔH = −117 kJ/mol) and requires careful temperature control, typically not exceeding 50°C, to minimize the formation of dinitrated products. wikipedia.orgchemguide.co.uk

Further nitration of nitrobenzene is possible but occurs under more forcing conditions due to the deactivating nature of the nitro group. chemistrysteps.com The nitro group is a meta-director, meaning that subsequent electrophilic substitution will primarily occur at the meta position. chemistrysteps.com

Preparation of Substituted Nitro-Halobenzenes

Substituted nitro-halobenzenes are key precursors for the synthesis of Benzene, 1,1'-thiobis[2-nitro-]. For example, 2-chloronitrobenzene is a common starting material. google.comorgsyn.org The synthesis of such compounds often involves a multi-step sequence. One approach is the chlorination of benzene followed by nitration. The chloro group is an ortho-, para-director, so the nitration of chlorobenzene (B131634) will yield a mixture of ortho- and para-nitrochlorobenzene, which would then require separation. quora.com

Alternatively, the order of reactions can be reversed. Nitration of benzene first yields nitrobenzene. As the nitro group is a meta-director, direct chlorination of nitrobenzene would primarily yield 3-chloronitrobenzene. To obtain the ortho-isomer, more complex synthetic strategies are required. The synthesis of polysubstituted benzenes often involves careful consideration of the directing effects of the substituents already present on the ring to achieve the desired isomer. libretexts.orglibretexts.org For instance, the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls can be achieved through Suzuki cross-coupling reactions, although challenges can arise during the transmetalation step with ortho-nitro substituted phenylboronic acids. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

The traditional method for synthesizing 2,2'-dinitrodiphenyl disulfide, a related compound, involves the reaction of 2-chloronitrobenzene with an aqueous solution of an alkali disulfide. google.com While this method is widely described, it often suffers from moderate yields (68-86%) and the formation of difficult-to-manage agglomerates. google.com The use of phase-transfer catalysts and an organic solvent can improve the reaction's selectivity and speed. google.com Another established procedure involves reacting 2-chloronitrobenzene with sodium sulfide and sulfur in alcohol, which provides the disulfide in 58-66% yield. orgsyn.org

The Ullmann reaction, which involves the copper-promoted coupling of aryl halides, has also been used to prepare related dinitrobiphenyls from o-chloronitrobenzene, with yields in the range of 52-61%. orgsyn.org However, the success of this reaction can be dependent on the quality of the copper bronze used. orgsyn.org

Reaction Mechanisms and Reactivity Profiles of Benzene, 1,1 Thiobis 2 Nitro

Redox Chemistry of the Nitro and Thiobis Moieties

The redox chemistry of Benzene (B151609), 1,1'-thiobis[2-nitro-] is characterized by the distinct reactivity of the nitro groups and the sulfide (B99878) bridge. These functionalities can undergo selective oxidation or reduction under specific reaction conditions, leading to a variety of derivatives with tailored electronic and structural properties.

Oxidation Pathways of the Sulfide Linkage

The sulfide linkage in Benzene, 1,1'-thiobis[2-nitro-] is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. The progression of this oxidation is dependent on the nature and stoichiometry of the oxidizing agent employed. For instance, treatment with a mild oxidizing agent can selectively produce the sulfoxide, while stronger oxidants or an excess of the reagent will lead to the formation of the sulfone. This stepwise oxidation allows for the fine-tuning of the electronic properties of the molecule, as the sulfoxide and sulfone groups are more electron-withdrawing than the parent sulfide.

A common method for the oxidation of diaryl sulfides to their corresponding sulfoxides is the use of hydrogen peroxide in a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. For the synthesis of the sulfone, stronger oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be utilized.

Table 1: Oxidation Products of Benzene, 1,1'-thiobis[2-nitro-]

| Starting Material | Oxidizing Agent | Product |

| Benzene, 1,1'-thiobis[2-nitro-] | Hydrogen Peroxide/Acetic Acid | Benzene, 1,1'-sulfinylbis[2-nitro-] (Sulfoxide) |

| Benzene, 1,1'-thiobis[2-nitro-] | Potassium Permanganate | Benzene, 1,1'-sulfonylbis[2-nitro-] (Sulfone) |

Reduction Mechanisms of Nitro Groups

The nitro groups of Benzene, 1,1'-thiobis[2-nitro-] can be selectively reduced to various other nitrogen-containing functional groups, including nitroso, hydroxylamino, and amino groups. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. For example, catalytic hydrogenation using a palladium-on-carbon catalyst typically leads to the complete reduction of both nitro groups to their corresponding amines, yielding 2,2'-thiodianiline.

Alternatively, milder reducing agents can be employed for the partial reduction of the nitro groups. For instance, the use of sodium sulfide or ammonium (B1175870) sulfide can selectively reduce one of the two nitro groups, providing a route to unsymmetrically substituted derivatives. The mechanism of this selective reduction is thought to involve the formation of a polysulfide species that acts as the active reducing agent.

Table 2: Reduction Products of Benzene, 1,1'-thiobis[2-nitro-]

| Starting Material | Reducing Agent | Product |

| Benzene, 1,1'-thiobis[2-nitro-] | H₂, Pd/C | 2,2'-Thiodianiline |

| Benzene, 1,1'-thiobis[2-nitro-] | Na₂S or (NH₄)₂S | 2-Amino-2'-nitrodiphenyl sulfide |

Nucleophilic Aromatic Substitution on Substituted Nitrophenyl Rings

The presence of the electron-withdrawing nitro groups activates the aromatic rings of Benzene, 1,1'-thiobis[2-nitro-] towards nucleophilic aromatic substitution (SNA_r). The nitro groups, particularly at the ortho and para positions relative to a leaving group, stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

In the case of Benzene, 1,1'-thiobis[2-nitro-], the nitro groups are ortho to the thioether linkage. While the thioether itself is not a typical leaving group in SNA_r reactions, the activated rings can undergo substitution if a suitable leaving group is present on the ring. For example, if a halogen atom were introduced onto one of the aromatic rings, it could be readily displaced by a variety of nucleophiles.

Mechanistic Investigations of Functional Group Interconversions

The functional group interconversions of Benzene, 1,1'-thiobis[2-nitro-] and its derivatives have been the subject of mechanistic studies. For instance, the conversion of the nitro groups to other functionalities, such as azides or triazoles, can proceed through various intermediates. The reduction of the nitro groups to amines, followed by diazotization and subsequent reaction with an azide (B81097) source, is a common pathway to introduce the azido (B1232118) functionality.

Furthermore, the thioether linkage can participate in intramolecular cyclization reactions, particularly after the reduction of the nitro groups. The resulting amino groups can react with the sulfur atom under certain conditions to form cyclic compounds like phenothiazines. The mechanism of such cyclizations often involves the formation of a sulfonium (B1226848) ion intermediate, followed by an intramolecular nucleophilic attack by the amino group. These reactions are of significant interest for the synthesis of heterocyclic compounds with potential applications in materials science and pharmaceuticals.

Advanced Spectroscopic and Analytical Characterization of Benzene, 1,1 Thiobis 2 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For Benzene (B151609), 1,1'-thiobis[2-nitro-], both proton (¹H) and carbon-13 (¹³C) NMR offer detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of Benzene, 1,1'-thiobis[2-nitro-] is characterized by signals in the aromatic region, typically between 6.5 and 8.5 ppm. libretexts.org The molecule possesses two symmetrically equivalent benzene rings, simplifying the spectrum to four signals corresponding to the four chemically non-equivalent protons on each ring.

The powerful electron-withdrawing nature of the nitro group (–NO₂) causes significant deshielding of adjacent (ortho) and para protons, shifting their signals downfield. stackexchange.com In contrast, the thioether linkage (–S–) has a less pronounced effect. The proton ortho to the nitro group is expected to be the most deshielded. The protons on the benzene ring will exhibit characteristic ortho and meta coupling patterns, which are crucial for definitive assignment. wisc.edu For instance, ortho coupling constants (J_ortho) are typically in the range of 7–10 Hz, while meta couplings (J_meta) are smaller, around 2–3 Hz. wisc.edu

Table 1: Predicted ¹H NMR Data for Benzene, 1,1'-thiobis[2-nitro-]

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~8.2 - 8.4 | dd | J_ortho ≈ 8, J_meta ≈ 2 |

| H-6 | ~7.8 - 8.0 | dd | J_ortho ≈ 8, J_meta ≈ 2 |

| H-4 | ~7.6 - 7.8 | td | J_ortho ≈ 8, J_meta ≈ 2 |

| H-5 | ~7.5 - 7.7 | td | J_ortho ≈ 8, J_meta ≈ 2 |

Note: The predicted values are based on the known effects of nitro and thioether substituents on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Benzene, 1,1'-thiobis[2-nitro-], six distinct signals are expected for the six unique carbon atoms in each benzene ring. The chemical shifts are heavily influenced by the attached functional groups.

The carbon atom directly bonded to the nitro group (C-2, the ipso-carbon) is significantly deshielded, appearing far downfield, often around 148 ppm, as seen in nitrobenzene (B124822). stackexchange.com The carbon atom attached to the sulfur atom (C-1) also experiences a downfield shift. The other four carbons of the aromatic ring will have shifts in the typical aromatic region of ~120-140 ppm. nih.gov Computational models and comparison with similar structures are valuable tools for assigning these shifts accurately. nih.gov

Table 2: Predicted ¹³C NMR Data for Benzene, 1,1'-thiobis[2-nitro-]

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-1 (C-S) | ~135 - 140 |

| C-2 (C-NO₂) | ~148 - 150 |

| C-3 | ~123 - 125 |

| C-4 | ~133 - 135 |

| C-5 | ~129 - 131 |

| C-6 | ~125 - 127 |

Note: Predicted values are based on substituent effects observed in related compounds like nitrobenzene and thioanisole.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent features in the IR spectrum of Benzene, 1,1'-thiobis[2-nitro-] are the strong absorption bands corresponding to the nitro (–NO₂) groups. These are typically observed as two distinct bands:

Asymmetric stretching: A strong band in the region of 1500–1560 cm⁻¹.

Symmetric stretching: A medium to strong band in the region of 1315–1365 cm⁻¹.

These bands are well-documented for aromatic nitro compounds. nist.gov

The thioether (C–S–C) linkage gives rise to weaker stretching vibrations. The C–S stretching bands are typically found in the 600–800 cm⁻¹ region. Aromatic C–H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring appear in the 1400–1600 cm⁻¹ range. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, such as the symmetric stretch of the nitro group and the vibrations of the benzene ring. researchgate.net

Table 3: Characteristic IR and Raman Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (–NO₂) | Symmetric Stretch | 1315 - 1365 |

| Thioether (C–S) | Stretch | 600 - 800 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C–H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a molecule. The molecular formula for Benzene, 1,1'-thiobis[2-nitro-] is C₁₂H₈N₂O₄S. uni.lu

The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of 276.02048 Da. uni.lu The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of the nitro groups and cleavage around the thioether bridge. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and the loss of NO (a loss of 30 mass units). youtube.com Cleavage of the C–S bond could lead to fragments corresponding to the nitrophenylthio radical or cation.

Table 4: Predicted Mass Spectrometry Data for Benzene, 1,1'-thiobis[2-nitro-]

| Ion | m/z (Predicted) | Description |

| [C₁₂H₈N₂O₄S]⁺ | 276.02 | Molecular Ion (M⁺) |

| [M+H]⁺ | 277.03 | Protonated Molecule |

| [M+Na]⁺ | 299.01 | Sodiated Adduct |

| [M-NO₂]⁺ | 230.03 | Loss of a nitro group |

| [C₆H₄NOS]⁺ | 140.00 | Fragment from C-S bond cleavage |

| [C₆H₄NO₂]⁺ | 122.02 | Nitrophenyl cation |

Note: Data for adducts [M+H]⁺ and [M+Na]⁺ are based on predicted collision cross-section data. uni.lu Fragmentation m/z values are hypothetical based on common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzene, 1,1'-thiobis[2-nitro-] is expected to show absorptions characteristic of a highly conjugated aromatic system.

Compared to benzene, which has a primary absorption around 180-255 nm, the presence of both the thioether and the strongly electron-withdrawing nitro groups extends the conjugation and causes a bathochromic shift (a shift to longer wavelengths). libretexts.org Nitrobenzene, for example, shows an absorption band around 260-280 nm. researchgate.net Therefore, Benzene, 1,1'-thiobis[2-nitro-] is expected to absorb light at wavelengths greater than 290 nm due to π → π* and n → π* transitions involving the nitro groups and the sulfur atom's lone pairs interacting with the aromatic π-system. researchgate.net

Table 5: Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) |

| π → π | ~260 - 290 |

| n → π | > 300 |

Note: Predicted values are based on data for nitrobenzene and general principles of substituent effects on chromophores.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of "Benzene, 1,1'-thiobis[2-nitro-" are critical for its application in research and synthesis. Chromatographic techniques are indispensable tools for achieving high purity and for the qualitative and quantitative analysis of this compound. The selection of a suitable chromatographic method depends on the sample matrix, the required level of purity, and the analytical instrumentation available. This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the analysis of "Benzene, 1,1'-thiobis[2-nitro-".

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For "Benzene, 1,1'-thiobis[2-nitro-", reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Research Findings:

While specific application notes for "Benzene, 1,1'-thiobis[2-nitro-" are not extensively documented in publicly available literature, the analysis of structurally related nitroaromatic compounds provides a strong basis for methodology. For instance, the separation of a similar compound, "Benzene, 1,1'-sulfonylbis[3-nitro-", has been successfully achieved using a Newcrom R1 HPLC column, which is a type of reversed-phase column. sielc.com The mobile phase for such separations typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The chromatographic separation of another related compound, 4-nitrobenzoic acid derivatives, has been performed on a C18 column with a mobile phase gradient of phosphate (B84403) buffer and acetonitrile. researchgate.net This indicates that C18 columns are well-suited for retaining and separating nitro-substituted aromatic compounds.

Typical HPLC Parameters for Analysis of Related Nitroaromatic Compounds:

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | Reversed-Phase C18 or Newcrom R1 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water mixture | sielc.com |

| Modifier | Phosphoric acid or Formic acid | sielc.com |

| Detection | UV/Vis Detector (at a wavelength where nitroaromatics absorb, e.g., 254 nm) or Mass Spectrometry (MS) | sielc.com |

| Flow Rate | 1.0 mL/min (typical analytical scale) | |

| Injection Volume | 10-20 µL | ijcps.org |

This table presents typical parameters based on the analysis of structurally similar compounds and general HPLC practices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. "Benzene, 1,1'-thiobis[2-nitro-" is expected to have a sufficiently high boiling point and thermal stability to be analyzed by GC, likely with a high-temperature column.

Research Findings:

The United States Environmental Protection Agency (EPA) Method 8091 provides guidelines for the analysis of nitroaromatics by gas chromatography. epa.gov This method suggests the use of a gas chromatograph equipped with either an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), both of which are highly sensitive to nitro-containing compounds. epa.gov To ensure accurate identification of compounds, confirmation on a second column with a different stationary phase or by gas chromatography-mass spectrometry (GC/MS) is recommended. epa.gov

For the analysis of trace levels of sulfur-containing compounds in a benzene matrix, two-dimensional gas chromatography (2-D GC) has been shown to be effective. hpst.cz This technique utilizes two columns of different selectivity to resolve the target analyte from interfering matrix components, which could be a valuable approach for the analysis of "Benzene, 1,1'-thiobis[2-nitro-" in complex samples. hpst.cz

Typical GC Parameters for Analysis of Nitroaromatics:

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., ZB-624) or two columns of different selectivity for 2-D GC (e.g., INNOWax and PLOT Q) | hpst.czmdpi.com |

| Injection | Split/splitless or on-column | epa.gov |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) | epa.gov |

| Oven Program | A temperature gradient program, starting at a lower temperature and ramping up to a higher temperature to elute the high-boiling point analyte. |

This table presents typical parameters based on the analysis of nitroaromatic compounds and general GC practices.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of a wide range of compounds. It is particularly useful for monitoring the progress of chemical reactions and for preliminary screening of samples.

Research Findings:

Methods for the detection of nitrobenzene on TLC plates have been developed, which can be adapted for "Benzene, 1,1'-thiobis[2-nitro-". ijcps.orgresearchgate.net These methods typically involve spotting the sample on a silica (B1680970) gel G plate, developing the plate in a suitable solvent system, and then visualizing the spots. ijcps.org For nitroaromatic compounds, visualization can be achieved by reduction of the nitro group to an amino group, followed by a color-forming reaction. ijcps.org For instance, the reduced nitrobenzene (aniline) can be diazotized and coupled with a reagent like β-naphthol to produce a colored spot. ijcps.org Another method involves using furfural (B47365) as a spray reagent which reacts with the reduction product of nitrobenzene to give a colored spot. researchgate.net

Typical TLC Parameters for Analysis of Nitrobenzene:

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | Silica gel G coated on glass plates (0.25 mm thickness) | ijcps.org |

| Mobile Phase (Eluent) | A solvent system with appropriate polarity to achieve good separation, e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297). | rsc.org |

| Visualization | 1. Reduction of the nitro group (e.g., with stannous chloride). 2. Diazotization and coupling with a chromogenic reagent (e.g., β-naphthol) or spraying with a specific reagent (e.g., furfural). | ijcps.orgresearchgate.net |

| Detection Limit | As low as 0.5 - 5 µg for nitrobenzene. | ijcps.orgresearchgate.net |

This table presents typical parameters based on the analysis of nitrobenzene and general TLC practices.

Theoretical and Computational Chemistry Studies of Bis 2 Nitrophenyl Sulfide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules like bis(2-nitrophenyl) sulfide (B99878). These calculations, often based on Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic landscape.

Frontier Molecular Orbitals Analysis

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

For bis(2-nitrophenyl) sulfide, the presence of electron-withdrawing nitro groups significantly influences the energies of these orbitals. These groups tend to lower the energy of the LUMO, which can affect the molecule's ability to accept electrons.

Charge Distribution and Reactivity Prediction

The distribution of electron density within the bis(2-nitrophenyl) sulfide molecule is a key determinant of its reactivity. The nitro groups, being strongly electron-withdrawing, create regions of positive charge on the benzene (B151609) rings, particularly at the ortho and para positions relative to the nitro group. The sulfur atom, with its lone pairs of electrons, acts as an electron-donating group.

This charge distribution suggests that the molecule could be susceptible to nucleophilic attack at the electron-deficient carbon atoms of the phenyl rings. Conversely, the sulfur atom could be a site for electrophilic attack. Computational methods like Atoms in Molecules (AIM) analysis can be used to precisely map these charge distributions and predict the most likely sites for chemical reactions. For instance, a related study on bis(2-nitrophenyl) selenide (B1212193) used AIM analysis to investigate intramolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as bis(2-nitrophenyl) sulfide, might interact with a biological target, typically a protein or enzyme. These methods are invaluable in medicinal chemistry for predicting the potential of a compound to act as a drug.

Ligand-Protein Interaction Modeling

Molecular docking simulations can predict the preferred orientation of bis(2-nitrophenyl) sulfide when it binds to a protein's active site. These simulations model the various non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, studies on similar sulfonamide-containing compounds have used molecular docking to understand their binding to DNA and various enzymes. nih.gov In the case of bis(2-nitrophenyl) sulfide, the nitro groups could potentially form hydrogen bonds with amino acid residues in a protein's binding pocket, while the phenyl rings could engage in hydrophobic interactions.

Enzyme Inhibition Mechanism Predictions

Building on the insights from molecular docking, molecular dynamics simulations can provide a more dynamic picture of how bis(2-nitrophenyl) sulfide might inhibit an enzyme's activity. These simulations track the movements of the ligand and protein over time, revealing the stability of the binding and any conformational changes that may occur.

By analyzing these simulations, researchers can predict the mechanism of enzyme inhibition. For example, the simulations might show that the compound blocks the active site, preventing the natural substrate from binding, or that it binds to an allosteric site, changing the protein's shape and rendering it inactive. Studies on related compounds have explored their potential as inhibitors for various enzymes, including those involved in viral replication and glycosylation. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of bis(2-nitrophenyl) sulfide, which can then be compared with experimental data to confirm the molecule's structure and properties.

DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are based on the calculated electron densities around the different nuclei in the molecule. By comparing the predicted spectrum with the experimentally obtained one, chemists can confirm the compound's structure.

Similarly, computational methods can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. Each predicted frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This information is highly valuable for the structural elucidation of the compound.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

As of this writing, dedicated computational Structure-Activity Relationship (SAR) studies specifically targeting bis(2-nitrophenyl) sulfide are not extensively available in published scientific literature. However, the principles of computational chemistry and SAR analysis for the broader class of nitroaromatic compounds provide a solid framework for understanding how the structural features of bis(2-nitrophenyl) sulfide and its analogs could influence their chemical and biological activities.

Computational SAR studies are pivotal in modern drug discovery and materials science. They aim to establish a correlation between the three-dimensional structure of a molecule and its biological or chemical activity. For nitroaromatic compounds, certain molecular descriptors are consistently found to be significant in these analyses. These often include:

Hydrophobicity (logP): This parameter describes the tendency of a compound to partition between a lipid and an aqueous phase. It is crucial for predicting how a molecule will behave in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a key electronic descriptor for nitroaromatic compounds. A lower ELUMO value indicates a greater electron-accepting ability, which is often linked to the reactivity and, in some cases, the toxicity of these compounds. The presence of electron-withdrawing nitro groups significantly influences the electronic landscape of the molecule.

Steric and Shape Descriptors: The size, shape, and spatial arrangement of substituents on the aromatic rings can dramatically affect how the molecule interacts with biological targets or participates in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR. These mathematical models correlate variations in molecular descriptors with changes in activity. For instance, a QSAR study on the toxicity of nitrophenols identified hydrophobicity and other indices as key predictors of their effects. nih.gov Similarly, for other nitroaromatic compounds, the mutagenicity has been linked to both hydrophobicity and ELUMO. nih.gov

While direct SAR data for bis(2-nitrophenyl) sulfide is scarce, we can hypothesize a computational study design to explore its SAR. Such a study would involve synthesizing or computationally modeling a series of analogs with systematic variations in their structure. The following hypothetical data table illustrates the types of structural modifications and the corresponding computational descriptors that would be analyzed.

Hypothetical Computational SAR Data for Bis(2-nitrophenyl) sulfide Analogs

| Compound | R1 | R2 | logP | ELUMO (eV) | Polar Surface Area (Ų) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| Bis(2-nitrophenyl) sulfide | 2-NO2 | 2-NO2 | 4.10 | -2.5 | 91.6 | 15.2 |

| Analog 1 | 4-NO2 | 4-NO2 | 4.10 | -2.8 | 91.6 | 8.5 |

| Analog 2 | 2-NO2 | 4-NO2 | 4.10 | -2.65 | 91.6 | 11.8 |

| Analog 3 | 2-NO2 | H | 3.55 | -1.9 | 45.8 | 35.7 |

| Analog 4 | 2-NH2 | 2-NH2 | 2.90 | -0.8 | 52.0 | >100 |

| Analog 5 | 2-NO2, 4-Cl | 2-NO2, 4-Cl | 5.12 | -2.7 | 91.6 | 5.1 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of a computational SAR study.

In this hypothetical study, moving the nitro groups from the ortho to the para position (Analog 1) might lead to a lower ELUMO and potentially higher activity, suggesting that the electronic effects are highly position-dependent. Removing one nitro group entirely (Analog 3) would likely decrease both hydrophobicity and electron-withdrawing strength, potentially reducing activity. Replacing the nitro groups with amino groups (Analog 4) would drastically alter the electronic and polarity profile, likely abolishing the hypothetical activity. The introduction of other substituents, such as chlorine (Analog 5), would increase hydrophobicity and could enhance activity through additional interactions or modified electronic properties.

By analyzing these trends, computational chemists can build a QSAR model that mathematically describes the relationship between the structural features and the observed activity. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of molecules with optimized properties. Such in silico approaches are invaluable for accelerating the discovery process and reducing the reliance on extensive and costly experimental screening.

Environmental Fate and Degradation Pathways of Benzene, 1,1 Thiobis 2 Nitro

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the environmental fate of many organic pollutants. For Benzene (B151609), 1,1'-thiobis[2-nitro-, the primary abiotic degradation mechanisms of interest are photolysis and hydrolysis.

Photolysis, the breakdown of chemical compounds by light, is a potential degradation pathway for Benzene, 1,1'-thiobis[2-nitro- in both aquatic and atmospheric environments. The nitroaromatic structure of the compound suggests that it may absorb light in the ultraviolet and visible spectra, leading to its transformation.

In aquatic systems, the direct photolysis of related nitrophenols has been observed to be a significant removal process. Studies on nitrophenols indicate that direct photolysis in the absence of other reactants can lead to the formation of secondary organic aerosols, with yields for 2-nitrophenol (B165410) ranging from 18% to 24%. nih.gov The proposed mechanism involves the transfer of a hydrogen atom from the hydroxyl group to the nitro group, followed by the release of nitrous acid (HONO) and the formation of a biradical that can subsequently polymerize. nih.gov For Benzene, 1,1'-thiobis[2-nitro-, while lacking a hydroxyl group, the absorption of light energy could still lead to the excitation of the nitro groups and subsequent reactions.

The photooxidation of alkyl 4-nitrophenyl sulfides has been shown to result in the cleavage of the carbon-sulfur bond. chemscene.com This suggests that a similar cleavage could occur in Benzene, 1,1'-thiobis[2-nitro-, potentially leading to the formation of 2-nitrophenol and other derivatives. Furthermore, photocatalytic degradation using semiconductor nanoparticles like zinc sulfide (B99878) (ZnS) or copper sulfide (CuS) has been shown to be effective for various organic dyes and sulfur compounds. mdpi.comsemanticscholar.orgnih.gov For instance, the photocatalytic degradation of rhodamine B using Mn-doped ZnS nanowires has been demonstrated. mdpi.com While not a direct measure of environmental photolysis, these studies indicate the susceptibility of similar structures to light-induced degradation, a process that could be relevant in sunlit surface waters or on terrestrial surfaces.

In the atmosphere, volatile organic compounds are subject to degradation by photochemically generated reactive species, primarily hydroxyl radicals (•OH). While the volatility of Benzene, 1,1'-thiobis[2-nitro- is not well-documented, any fraction that partitions to the atmosphere would likely undergo oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of Benzene, 1,1'-thiobis[2-nitro- to hydrolysis will depend on the reactivity of the ether linkage and the influence of the nitro groups.

Generally, diaryl ethers are resistant to hydrolysis under typical environmental conditions of pH and temperature. However, the presence of electron-withdrawing nitro groups can activate the aromatic ring towards nucleophilic attack. While specific data on the hydrolysis of Benzene, 1,1'-thiobis[2-nitro- is not available, studies on related compounds can provide some insights. For example, the hydrolysis of 4-nitrophenyl acetate (B1210297) is accelerated on carbon surfaces. rsc.org The kinetics of alkaline hydrolysis have been studied for ethyl p-nitrobenzoate and ethyl p-nitrothiolbenzoate, indicating that the presence of a nitro group can influence reaction rates. acs.org

However, the thioether bond in diphenyl sulfides is generally stable to hydrolysis. Research on dithiophosphates has shown that hydrolysis can occur, but the conditions and structural features influencing the rate are specific to those compounds. google.com The formation of disulfides has been noted during the hydrolysis of proteins containing oxidized thioether groups, but this is in a different chemical context. semanticscholar.org Given the general stability of the thioether bond, it is anticipated that hydrolysis is not a major degradation pathway for Benzene, 1,1'-thiobis[2-nitro- under normal environmental conditions.

Biotic Degradation Mechanisms

The microbial transformation of Benzene, 1,1'-thiobis[2-nitro- is a critical aspect of its environmental fate. The degradation can proceed under both aerobic and anaerobic conditions, with different microorganisms and enzymatic systems involved.

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The degradation of nitroaromatic compounds is well-documented and can proceed through several pathways.

One common pathway involves the initial attack by dioxygenase enzymes. For instance, the aerobic degradation of 2,4-dinitrotoluene (B133949) (DNT) by Burkholderia sp. involves a dioxygenation reaction that leads to the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite (B80452) group. nih.gov Similarly, 2,6-DNT is converted to 3-methyl-4-nitrocatechol. nih.gov It is plausible that a similar dioxygenase attack could occur on one of the aromatic rings of Benzene, 1,1'-thiobis[2-nitro-.

Another potential aerobic pathway is the reduction of the nitro groups. While more common under anaerobic conditions, some aerobic bacteria can partially reduce nitroaromatics. For example, Pseudomonas pseudoalcaligenes strain JS45 can aerobically reduce nitrobenzene (B124822). nist.gov

The degradation of the thioether bond is also possible. A denitrifying marine bacterium has been shown to degrade a range of alkyl sulfides under aerobic conditions. researchgate.net The degradation of dibenzothiophene, a sulfur-containing heterocyclic compound, has also been studied, indicating that microbial systems can attack the C-S bond.

The aerobic biodegradation of 2,4-dinitrophenol (B41442) (2,4-DNP) has been extensively studied. sci-hub.se An immobilized mixed microbial community was able to efficiently remove 2,4-DNP, with higher degradation rates compared to 2,6-DNP. sci-hub.se The degradation of 2,4-dinitroanisole (B92663) (DNAN) by Nocardioides sp. strain JS1661 proceeds through an initial hydrolytic release of methanol (B129727) to form 2,4-DNP, which is then further degraded. nih.gov This suggests that cleavage of substituent groups can be an initial step in the aerobic degradation of substituted dinitroaromatics.

| Analogous Compound | Microorganism/System | Key Degradation Pathway/Products |

| 2,4-Dinitrotoluene (DNT) | Burkholderia sp. | Dioxygenation to 4-methyl-5-nitrocatechol, nitrite release. nih.gov |

| 2,6-Dinitrotoluene (DNT) | Burkholderia cepacia, Hydrogenophaga palleronii | Dioxygenation to 3-methyl-4-nitrocatechol, nitrite release. nih.gov |

| 2,4-Dinitrophenol (DNP) | Immobilized mixed microbial community | Efficient removal, with higher rates than 2,6-DNP. sci-hub.se |

| 2,4-Dinitroanisole (DNAN) | Nocardioides sp. strain JS1661 | Hydrolytic O-demethylation to 2,4-DNP, followed by degradation. nih.gov |

| Alkyl sulfides | Denitrifying marine bacterium | Oxidation under aerobic conditions. researchgate.net |

In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors for respiration, leading to different degradation pathways. For nitroaromatic compounds, reductive pathways are dominant under anaerobic conditions.

The nitro groups of Benzene, 1,1'-thiobis[2-nitro- are likely to be sequentially reduced to nitroso, hydroxylamino, and finally amino groups. This has been observed for a variety of nitroaromatic compounds. For example, the anaerobic transformation of 2,4-dinitrotoluene (2,4-DNT) by Shewanella marisflavi EP1 results in the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene as intermediates, with the final product being 2,4-diaminotoluene. nih.gov This process was found to be a form of microbial anaerobic respiration. nih.gov

The degradation of other nitro-substituted compounds under anaerobic conditions also follows this reductive pattern. The degradation of p-nitrophenol in a sequential anaerobic/aerobic system showed that under anaerobic conditions, p-nitrophenol was transformed to p-aminophenol. nih.gov

The fate of the thioether bond under anaerobic conditions is less certain. However, studies on the anaerobic degradation of decabromodiphenyl ether have shown that reductive debromination can occur, indicating that the ether linkage can be a site of microbial attack under these conditions. nih.gov It is possible that a similar cleavage of the thioether bond in Benzene, 1,1'-thiobis[2-nitro- could occur, although the reduction of the nitro groups is expected to be the more favorable initial transformation. Aromatic compounds like phenyl acids can be challenging to degrade under anaerobic conditions, and their presence can sometimes inhibit methanogenesis. nih.gov

| Analogous Compound | Microorganism/System | Key Degradation Pathway/Products |

| 2,4-Dinitrotoluene (DNT) | Shewanella marisflavi EP1 | Sequential reduction to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and finally 2,4-diaminotoluene. nih.gov |

| p-Nitrophenol | Anaerobic/aerobic sequential reactor | Anaerobic transformation to p-aminophenol. nih.gov |

| Decabromodiphenyl ether | Sewage sludge inoculum | Reductive debromination. nih.gov |

Environmental Monitoring and Detection Methodologies

The detection and quantification of Benzene, 1,1'-thiobis[2-nitro- in environmental samples such as soil, water, and air are essential for assessing its distribution and fate. While specific standardized methods for this compound are not established, analytical techniques used for similar compounds can be adapted.

For the analysis of nitroaromatic compounds and sulfides, chromatographic methods are generally preferred due to their high separation efficiency and sensitivity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common technique for the analysis of nitroaromatic compounds, as the nitro groups are strong chromophores. Gas chromatography (GC) coupled with a mass spectrometer (MS) detector (GC-MS) can also be used for identification and quantification, particularly for more volatile degradation products. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior.

Sample preparation is a critical step in the analytical process. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances. For soil and sediment samples, solvent extraction, such as Soxhlet extraction or pressurized liquid extraction (PLE), is typically employed to isolate the compound from the matrix.

Electrochemical methods have also been developed for the detection of related compounds. For instance, electroanalytical techniques are available for the determination of sulfite (B76179) in various matrices. pfigueiredo.org While not directly applicable to the parent compound, these methods could potentially be adapted for the detection of certain degradation products. The analysis of thiol antioxidants in biological fluids often involves spectrophotometric, chromatographic, and electrochemical methods, which could be relevant for monitoring certain biotransformation products of Benzene, 1,1'-thiobis[2-nitro-. researchgate.net

Considerations for Waste Management and Environmental Risk Mitigation

The management of waste containing Benzene, 1,1'-thiobis[2-nitro-] and the mitigation of its potential environmental risks are critical due to the inherent characteristics of its constituent nitroaromatic and organosulfur moieties. While specific data on the environmental fate and degradation of Benzene, 1,1'-thiobis[2-nitro-] is limited, valuable insights can be drawn from studies on structurally similar compounds, such as nitroaromatics and dinitrophenols. These compounds are known for their persistence and potential toxicity, necessitating careful handling and disposal to prevent environmental contamination. mdpi.comnih.govnih.gov

Effective waste management strategies for nitroaromatic compounds typically involve a combination of physical, chemical, and biological treatment methods. mdpi.comcswab.org For soil and water contaminated with these compounds, bioremediation is a promising and cost-effective approach. mdpi.comnih.gov This can involve the use of specialized microorganisms capable of degrading nitroaromatic structures, often through the reduction of the nitro groups to amino groups under anaerobic conditions. mdpi.com The resulting aromatic amines may be more amenable to further degradation. nih.gov

In cases of significant contamination or where bioremediation is not feasible, incineration is a common disposal method for nitroaromatic-containing wastes. cswab.org This process ensures the complete destruction of the organic compounds, converting them into less harmful inorganic substances. However, it is crucial to control combustion conditions to prevent the formation of toxic byproducts. For contaminated soil, landfilling in designated hazardous waste facilities is another option, although this is generally considered a less desirable long-term solution due to the potential for leaching and groundwater contamination. nih.gov

Environmental risk mitigation strategies should focus on preventing the release of Benzene, 1,1'-thiobis[2-nitro-] into the environment. This includes implementing robust containment measures at manufacturing and storage facilities, as well as developing effective spill response protocols. Regular monitoring of soil and water in areas where the compound is handled is essential to detect any potential contamination early.

Due to the lack of specific data for Benzene, 1,1'-thiobis[2-nitro-], further research into its environmental persistence, mobility, and transformation products is crucial for developing targeted and effective waste management and risk mitigation strategies. The following tables summarize general waste management considerations for related nitroaromatic compounds, which can serve as a preliminary guide.

Table 1: Waste Management Options for Nitroaromatic Compounds

| Waste Management Technique | Description | Applicability and Considerations |

| Bioremediation | Utilization of microorganisms to degrade the compound. mdpi.com This can occur under aerobic or anaerobic conditions, often involving the reduction of nitro groups. mdpi.com | Cost-effective and environmentally friendly. mdpi.com The efficiency can be enhanced by using specific microbial strains and adding co-substrates. nih.gov The formation of potentially toxic intermediates, such as aromatic amines, needs to be monitored. nih.gov |

| Incineration | High-temperature thermal destruction of the waste. | Effective for complete destruction of the compound. Requires specialized facilities and careful control of emissions to prevent the release of toxic gases. |

| Landfilling | Disposal of contaminated soil or waste in engineered landfills. nih.gov | A common method for solid wastes. Requires secure landfills with liners and leachate collection systems to prevent groundwater contamination. nih.gov Long-term liability and potential for future environmental issues are concerns. |

| Activated Carbon Adsorption | Use of activated carbon to remove the compound from water. | Effective for treating contaminated water. The spent carbon requires subsequent regeneration or disposal, often through incineration. |

| Advanced Oxidation Processes (AOPs) | Use of strong oxidizing agents (e.g., ozone, hydrogen peroxide) to break down the compound. | Can be effective for treating contaminated water. May produce byproducts, and the operational costs can be high. |

Table 2: Key Research Findings on the Degradation of Related Compounds

| Compound Class | Key Degradation Pathways | Important Factors | Research Findings |

| Nitroaromatics | - Reduction of nitro groups to amino groups. mdpi.com - Ring cleavage under aerobic conditions. | - Presence of suitable microorganisms. nih.gov - Availability of electron donors (for anaerobic reduction). mdpi.com - Oxygen concentration. | Bacteria have been identified that can mineralize some nitroaromatic compounds. nih.gov Cometabolism, where another carbon source is provided, can enhance degradation. nih.gov |

| Dinitrophenols | - Biodegradation under both aerobic and anaerobic conditions. nih.gov - Photoreduction in the presence of sensitizers. nih.gov | - pH of the environment. nih.gov - Presence of reducing agents and photosensitizers. nih.gov | The biodegradation of 2,4-dinitrophenol can be slow. nih.gov It has been found at numerous hazardous waste sites. nih.gov |

| Organosulfur Compounds | - Oxidation of the sulfur atom. nih.gov - Microbial metabolism. | - Redox potential of the environment. - Specific microbial populations. | Some organosulfur compounds from natural sources show antioxidant and antimicrobial properties. researchgate.net The environmental fate and toxicity of industrial organosulfur compounds are varied and require specific assessment. |

Biological Interactions and Mechanistic Toxicology of Bis 2 Nitrophenyl Sulfide

Cellular and Molecular Mechanisms of Toxicity

The toxicity of Bis(2-nitrophenyl) sulfide (B99878) is likely dictated by the interplay between its two key structural features: the nitro-substituted aryl rings and the sulfide bridge. The nitroaromatic components can undergo metabolic reduction to reactive intermediates, while the sulfide moiety can participate in various cellular reactions.

The presence of nitro groups on the phenyl rings of Bis(2-nitrophenyl) sulfide suggests a potential to induce oxidative stress. The metabolic reduction of the nitro groups can lead to the formation of nitroso and hydroxylamino derivatives. These intermediates can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.

Furthermore, the sulfide component of the molecule can also contribute to alterations in cellular redox balance. While hydrogen sulfide (H₂S) at physiological concentrations can have antioxidant properties, at higher or toxic concentrations, it can inhibit mitochondrial respiration, specifically targeting complex IV (cytochrome c oxidase) of the electron transport chain. nih.gov This inhibition can lead to an increase in the production of mitochondrial ROS. nih.gov Studies on hydrogen sulfide have shown it can increase the production of hydroxyl radicals in isolated mitochondria. nih.gov Although Bis(2-nitrophenyl) sulfide is not a direct source of H₂S gas, its metabolism could potentially release sulfur-containing moieties that might interfere with mitochondrial function and contribute to oxidative stress. The interplay between the nitroaromatic-induced ROS and potential sulfide-mediated mitochondrial effects could result in a significant oxidative burden on the cell.

A significant toxicological concern for many nitroaromatic compounds is their ability to induce methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This potential is well-documented for nitrobenzene (B124822). ontosight.ainih.gov

The mechanism of nitrobenzene-induced methemoglobinemia involves the reduction of the nitro group to aniline (B41778) and other reactive intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, by gut microflora and hepatic enzymes. ontosight.aichemicalbook.com These metabolites can then enter the bloodstream and participate in a futile redox cycle within red blood cells, leading to the oxidation of hemoglobin.

Table 1: Comparison of Structural Features and Potential for Methemoglobinemia

| Compound | Structural Features | Postulated Mechanism for Methemoglobinemia |

| Nitrobenzene | Single nitro group on a benzene (B151609) ring | Metabolic reduction to nitrosobenzene and phenylhydroxylamine, which cause oxidation of hemoglobin. ontosight.aichemicalbook.com |

| Bis(2-nitrophenyl) sulfide | Two nitro groups on phenyl rings linked by a sulfide bridge | Potential metabolic reduction of nitro groups to reactive intermediates, leading to hemoglobin oxidation. |

The genotoxic potential of nitroaromatic compounds is a critical aspect of their toxicological profile. For many nitroarenes, their mutagenicity is dependent on the metabolic reduction of the nitro group to reactive electrophilic intermediates, such as the N-hydroxyarylamine, which can form adducts with DNA. sigmaaldrich.com

In the case of nitrobenzene, it has generally tested negative for mutagenicity in various Salmonella typhimurium strains (Ames test), with or without metabolic activation. ontosight.ai However, other nitroarenes are known to be potent mutagens in bacterial assays. sigmaaldrich.com The expression of genotoxic effects in mammalian cells, including the induction of chromosomal aberrations and sister-chromatid exchanges, is dependent on the specific compound and the metabolic capabilities of the cell type. sigmaaldrich.com

For Bis(2-nitrophenyl) sulfide, a definitive assessment of its genotoxic potential would require specific mutagenicity studies. However, based on the toxicology of related compounds, it is plausible that its metabolic activation could lead to the formation of DNA-reactive intermediates. The presence of two nitro groups might increase the likelihood of such activation compared to mononitrated compounds.

Interactions with Biological Macromolecules

The reactive metabolites of Bis(2-nitrophenyl) sulfide have the potential to interact with various biological macromolecules, leading to cellular dysfunction. As discussed, the N-hydroxyarylamine metabolites of nitroaromatics can form covalent adducts with DNA, which can lead to mutations if not repaired. sigmaaldrich.com

Furthermore, these metabolites can also bind to proteins. For instance, metabolites of nitrobenzene are known to bind to hemoglobin, forming adducts that can be used as biomarkers of exposure. epa.gov It is conceivable that metabolites of Bis(2-nitrophenyl) sulfide could similarly form adducts with hemoglobin and other proteins.

The sulfide linkage itself introduces another avenue for interaction. Hydrogen sulfide is known to interact with heme-containing proteins, such as cytochrome c oxidase, and can also lead to protein persulfidation, a post-translational modification where a sulfhydryl group (-SH) is added to a cysteine residue on a protein. wikipedia.orgorganic-chemistry.orgnih.gov This modification can alter the structure and function of the protein. While it is not clear if the metabolism of Bis(2-nitrophenyl) sulfide would lead to significant levels of reactive sulfur species capable of persulfidation, it remains a potential mechanism of interaction with biological macromolecules.

Structure-Toxicity Relationships for Nitro-Substituted Aryl Sulfides

The toxicity of nitro-substituted aryl sulfides is influenced by several structural factors, including the number and position of the nitro groups and the nature of the substituents on the aryl rings.

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have shown that their toxicity is often correlated with factors such as the number of nitro groups and their electrophilicity. chemicalbook.com Generally, an increase in the number of nitro groups tends to increase the toxic potential of the compound.

The position of the nitro group on the aromatic ring is also a critical determinant of toxicity. For instance, in the case of nitrophenols, the relative position of the nitro and hydroxyl groups affects their toxicological properties. For nitro-substituted diaryl sulfides, the position of the nitro groups relative to the sulfide bridge will influence the electronic properties of the molecule and its susceptibility to metabolic activation.

A comparison with the isomeric compound, Bis(4-nitrophenyl) sulfide, provides some insight. An acute oral toxicity study in rats reported an LD50 of 1490 mg/kg for Bis(4-nitrophenyl) sulfide. chemicalbook.com This indicates a moderate level of acute toxicity. While no direct LD50 data is available for Bis(2-nitrophenyl) sulfide, the difference in the position of the nitro groups (ortho vs. para) could lead to differences in metabolism and, consequently, toxicity. The ortho-position of the nitro groups in Bis(2-nitrophenyl) sulfide may result in steric hindrance that could affect its interaction with metabolic enzymes.

Table 2: Acute Oral Toxicity of a Related Nitro-Substituted Aryl Sulfide

| Compound | CAS Number | Species | Route of Administration | LD50 |

| Bis(4-nitrophenyl) sulfide | 1223-31-0 | Rat | Oral | 1490 mg/kg chemicalbook.com |

Advanced Applications and Derivatives Research of Benzene, 1,1 Thiobis 2 Nitro

Role as an Intermediate in Organic Synthesis

The chemical architecture of Benzene (B151609), 1,1'-thiobis[2-nitro-, also known as 2,2'-dinitrodiphenyl sulfide (B99878), makes it a valuable intermediate in the synthesis of a variety of organic compounds. The presence of nitro groups, which can be readily transformed into other functional groups like amines, and the central thioether linkage allow for the construction of diverse molecular frameworks.

Synthesis of Pharmaceutical Intermediates

A significant application of Benzene, 1,1'-thiobis[2-nitro- and its derivatives is in the synthesis of pharmaceutical intermediates, most notably phenothiazines. Phenothiazines are a class of compounds that form the core structure of many antipsychotic and antihistaminic drugs.

The synthesis often involves the intramolecular cyclization of a diphenyl sulfide derivative. For instance, a patented process describes the preparation of 2-substituted phenothiazines from a 2-acylamino-4-substituted-2'-nitrodiphenylsulfide. google.com This precursor undergoes a Smiles rearrangement followed by cyclization. Another widely used technique for creating 2-substituted phenothiazines involves the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and rearrangement. nih.gov These synthetic routes highlight the critical role of the nitro-substituted diphenyl sulfide skeleton, characteristic of Benzene, 1,1'-thiobis[2-nitro-, in constructing the therapeutically important phenothiazine (B1677639) core.

Table 1: Selected Phenothiazine Drugs Derived from Related Intermediates

| Drug Name | Therapeutic Class | Core Structure Precursor |

|---|---|---|

| Chlorpromazine | Antipsychotic | Substituted Diphenylamine/Sulfide |

| Promethazine | Antihistamine, Sedative | Substituted Diphenylamine/Sulfide |

| Thioridazine | Antipsychotic | Substituted Diphenylamine/Sulfide |

Development of Specialty Chemicals and Advanced Materials

The thiobis(nitrobenzene) structure is a subject of interest in materials science. Isomers like 1,1'-thiobis[4-nitrobenzene] are studied for the development of novel polymers and optoelectronic materials due to the properties conferred by the sulfur linkage. ontosight.ai Organosulfur compounds, including thiobisbenzene derivatives, can exhibit high thermal stability and resistance to degradation. ontosight.ai These characteristics make them potential candidates for incorporation into high-performance polymers and specialty materials designed for demanding applications in aerospace and military fields. ontosight.ai The dinitro substitution on the benzene rings provides reactive sites for polymerization or for grafting onto other material backbones.

Exploration in Medicinal Chemistry

Beyond its role as a synthetic intermediate, the core structure of Benzene, 1,1'-thiobis[2-nitro- is being explored for its own potential in medicinal chemistry, primarily through the study of its derivatives.

Investigative Probes for Biochemical Assays

While the direct use of Benzene, 1,1'-thiobis[2-nitro- as a biochemical probe is not established, derivatives of its isomer, 1,1'-thiobis[4-nitrobenzene], have been considered for such applications. ontosight.ai The development of probes for biochemical studies often relies on molecules with specific reactive or spectroscopic properties. The nitro groups can act as quenchers or can be reduced to fluorescent amino groups, potentially allowing for the design of "turn-on" fluorescent probes. The sulfur atom can interact with specific biological targets, making these scaffolds interesting for designing targeted assays.

Development of Potential Therapeutic Agents

The primary therapeutic relevance of Benzene, 1,1'-thiobis[2-nitro- lies in its role as a precursor to the phenothiazine family of drugs. google.comnih.gov However, research into other nitroaromatic compounds suggests broader potential. For example, other nitro-containing molecules have been investigated for their ability to generate reactive oxygen species (ROS), a mechanism that can be harnessed for anticancer activity. mdpi.com Furthermore, the antioxidant properties of some complex nitrogen- and sulfur-containing heterocyclic compounds are being explored for treating conditions like stroke and neurodegenerative diseases. mdpi.com While these are parallel areas of research, they underscore the therapeutic potential that can be unlocked from nitroaromatic scaffolds like Benzene, 1,1'-thiobis[2-nitro-.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| Benzene, 1,1'-thiobis[2-nitro- |

| 1,1'-thiobis[4-nitrobenzene] |

| 2,2'-dinitrodiphenyl sulfide |

| 2-aminobenzenethiol |

| 2-chloro-1-nitrobenzene |

| 2-substituted phenothiazines |

| Chlorpromazine |

| Phenothiazine |

| Promethazine |

| Thioridazine |

Derivatives and Analogs Research

The exploration of derivatives and analogs of Benzene, 1,1'-thiobis[2-nitro-] has opened new avenues for the development of compounds with tailored biological activities. Researchers have focused on modifying the core structure by introducing different functional groups or altering the oxidation state of the sulfur atom to investigate the impact on their antimicrobial and other biological properties.

Bis(2-nitrophenyl) Disulfide and its Antibacterial Activity

Bis(2-nitrophenyl) disulfide, a closely related analog of Benzene, 1,1'-thiobis[2-nitro-], is distinguished by a disulfide (-S-S-) linkage instead of a single thioether bond. This structural difference is critical for its biological activity. While Benzene, 1,1'-thiobis[2-nitro-] itself serves as a foundational structure, research into its disulfide counterpart has provided valuable insights into the structure-activity relationships of nitro-aromatic sulfur compounds.

General studies on nitrophenyl disulfides have demonstrated their activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. nih.gov The antibacterial efficacy of these compounds is thought to be linked to the electron-deficient nature of the sulfur atoms in the disulfide bond, which makes them susceptible to nucleophilic attack by biological thiols within bacterial cells. nih.gov This interaction can disrupt essential enzymatic processes, leading to bacterial growth inhibition or death.